(R)-1,3-Dibenzylpiperazine: A Technical Guide for Researchers and Drug Development Professionals
(R)-1,3-Dibenzylpiperazine: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Specific, experimentally validated data for (R)-1,3-dibenzylpiperazine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for closely related compounds and established principles of stereoselective synthesis and analysis, highlighting areas where further research is required.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of stereocenters into the piperazine ring offers a powerful strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. (R)-1,3-dibenzylpiperazine is a chiral disubstituted piperazine that holds potential as a building block for novel therapeutics. Its structural relationship to benzylpiperazine (BZP) and its derivatives, known for their stimulant properties, suggests that the stereochemistry at the C3 position could be a critical determinant of its biological activity. This guide provides a technical overview of the known and projected chemical properties, structure, and potential synthetic and analytical strategies for (R)-1,3-dibenzylpiperazine.
Chemical Structure and Properties
The fundamental structure of (R)-1,3-dibenzylpiperazine consists of a piperazine ring substituted with benzyl groups at the 1 and 3 positions, with the stereocenter at the 3-position having the (R)-configuration.
Figure 1: Chemical Structure of (R)-1,3-dibenzylpiperazine.
Known and Predicted Physicochemical Properties
Specific experimental data for (R)-1,3-dibenzylpiperazine is scarce. The table below summarizes the known properties of the general 1,3-dibenzylpiperazine and highlights the data that remains to be determined for the (R)-enantiomer.
| Property | Value (for 1,3-dibenzylpiperazine, unless specified) | Reference |
| IUPAC Name | (3R)-1,3-bis(phenylmethyl)piperazine | - |
| CAS Number | 169458-69-9 (for (R)-isomer) | [1] |
| Molecular Formula | C₁₈H₂₂N₂ | [2] |
| Molecular Weight | 266.4 g/mol | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Specific Optical Rotation | Not available | - |
| Solubility | Not available | - |
Stereospecific Synthesis Strategies
A validated, step-by-step protocol for the synthesis of (R)-1,3-dibenzylpiperazine is not currently available in the literature. However, based on established methods for the enantioselective synthesis of substituted piperazines, a plausible synthetic strategy can be proposed.[3][4] A common approach involves the use of a chiral precursor that directs the stereochemistry of the final product. One such strategy could start from an enantiomerically pure amino acid derivative.
Figure 2: Proposed Synthetic Pathway for (R)-1,3-dibenzylpiperazine.
Conceptual Experimental Protocol:
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Reduction: The carboxylic acid of an N-protected (R)-phenylalanine derivative would be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.
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Activation of the Alcohol: The primary alcohol would then be converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
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Cyclization: The resulting tosylate could undergo a nucleophilic substitution reaction with a suitable N-monobenzylated ethylenediamine to form the piperazine ring. This step would establish the 1,3-disubstituted pattern.
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Final Benzylation: The secondary amine in the piperazine ring would then be benzylated using benzyl bromide or a similar benzylating agent in the presence of a base to yield the fully substituted product.
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Deprotection and Purification: Any protecting groups used on the nitrogen atoms would be removed under appropriate conditions, followed by purification of the final product, likely via column chromatography.
Characterization and Analytical Methods
The unambiguous characterization of (R)-1,3-dibenzylpiperazine would rely on a combination of spectroscopic and chiroptical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the protons of the piperazine ring. The complexity of the piperazine ring signals would depend on the ring conformation.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[5][6] A suitable chiral stationary phase would be used to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee) of the synthesized product.
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Polarimetry: The specific optical rotation is a fundamental physical property of a chiral molecule and would be a key parameter to measure for a sample of enantiomerically pure (R)-1,3-dibenzylpiperazine. The sign and magnitude of the rotation are characteristic of the enantiomer.
Pharmacology and Potential Applications
The pharmacological profile of "dibenzylpiperazine" (DBZP), often found as a byproduct in the synthesis of benzylpiperazine (BZP), has been investigated.[7][8] It is important to note that these studies do not specify the isomer (1,3- or 1,4-) or the stereochemistry of the DBZP used. Therefore, the following information should be considered as pertaining to a mixture or an unspecified isomer and may not be representative of the specific activity of (R)-1,3-dibenzylpiperazine.
Studies on unspecified DBZP have shown that it is a behaviorally active compound with stimulant-like properties, although it is less potent than BZP.[7] It appears to interact with both the dopaminergic and serotonergic systems.[7][9]
The specific biological activity of the (R)- and (S)-enantiomers of 1,3-dibenzylpiperazine remains an important area for future research. In drug development, it is common for enantiomers to have different potencies, selectivities, and even different pharmacological effects. The synthesis and pharmacological evaluation of enantiomerically pure (R)-1,3-dibenzylpiperazine would be necessary to elucidate its potential as a CNS-active agent or as a scaffold for the development of new therapeutics. Its structural features suggest potential applications in areas where other piperazine derivatives have shown utility, such as in the development of antipsychotics, antidepressants, or agents targeting other CNS disorders.
Conclusion
(R)-1,3-dibenzylpiperazine represents a chiral scaffold with potential for applications in drug discovery and development. While specific experimental data for this enantiomer is currently lacking in the public domain, this guide has outlined its fundamental structure, proposed a plausible stereospecific synthetic strategy, and detailed the necessary analytical methods for its characterization. The pharmacological data available for unspecified "dibenzylpiperazine" suggests that the enantiomers of 1,3-dibenzylpiperazine are likely to be biologically active. Further research into the stereospecific synthesis and pharmacological evaluation of (R)-1,3-dibenzylpiperazine is warranted to fully understand its chemical and biological properties and to unlock its potential in medicinal chemistry.
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